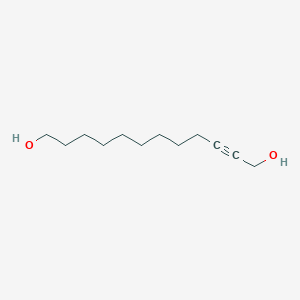

Dodec-2-yne-1,12-diol

Description

Overview of Alkynediols in Organic Synthesis and Materials Science

Alkynediols are a class of compounds featuring at least one alkyne and two hydroxyl (-OH) functional groups. This dual functionality provides a rich platform for chemical transformations. In organic synthesis, the alkyne group can undergo a variety of reactions, including cycloadditions, coupling reactions, and reductions. Simultaneously, the hydroxyl groups can be oxidized to other functionalities or used as handles for further molecular elaboration. This versatility makes alkynediols important precursors for a range of complex targets, including natural products and macrocycles. mdpi.com

In the realm of materials science, the rigid and linear nature of the alkyne unit is a key feature. Alkynediols can act as monomers in polymerization reactions, leading to materials with unique thermal, mechanical, and electronic properties. wikipedia.org They can also be employed as cross-linking agents, creating robust three-dimensional polymer networks. google.com The presence of both alkyne and hydroxyl groups allows for the modification of surfaces and the creation of specialized materials like surfactants, emulsifiers, and dispersants. google.com

Significance of Dodecyl Chain Length and Functional Group Placement in Diol Systems

The characteristics of diol compounds are heavily dependent on the length of the carbon chain that separates the two hydroxyl groups and the precise location of these groups. A dodecyl chain, with its twelve carbon atoms, imparts significant flexibility and hydrophobicity to a molecule. This long aliphatic chain can influence physical properties such as melting point, solubility, and how the molecule arranges itself in space. The length of the alkyl chain is known to be a critical factor in the interaction of molecules with biological receptors and can affect the properties of materials like polymers. caymanchem.comresearchgate.net For instance, increasing the alkyl chain length in some systems can lead to increased rigidity in the final material. researchgate.net

The placement of the hydroxyl groups is crucial to the diol's reactivity. In Dodec-2-yne-1,12-diol, the hydroxyl group at the C1 position is a propargylic alcohol, meaning it is adjacent to the alkyne triple bond. This proximity makes it significantly more acidic and reactive compared to a typical primary alcohol, such as the one at the C12 position. wikipedia.org Propargylic alcohols are known to participate in a unique set of reactions, including rearrangements like the Meyer-Schuster rearrangement and various gold-catalyzed transformations. researchgate.netucl.ac.uksci-hub.se This difference in reactivity between the two hydroxyl groups in this compound allows for selective chemical modifications at one end of the molecule, a highly desirable feature in multistep synthesis.

Research Context and Academic Relevance of this compound

This compound serves as a valuable intermediate in various research applications. It is used in the synthesis of other complex molecules, such as its corresponding diene, dodec-2-ene-1,12-diol. chemsrc.com Its structure makes it a suitable precursor for creating insect sex pheromones, which have applications in pest management. For example, the related compound dodec-2-yn-1-ol (B188686) is a key intermediate in the synthesis of pheromones for the elm spanworm and the painted apple moth. researchgate.net

The long chain and bifunctional nature of this compound also make it relevant in the study of volatile organic compounds (VOCs) produced by bacteria. A related compound, 5,5-dodecadienyl-1,12-diol, has been identified as a unique VOC for the bacterium Klebsiella pneumoniae, suggesting that such long-chain diols could serve as biomarkers for the rapid detection of infections. cellmolbiol.org Furthermore, the synthesis of this compound itself has been a subject of study, with methods developed from precursors like undec-10-yn-1-ol. tu-dortmund.de

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molar Mass | 198.30 g/mol |

| CAS Number | 116452-17-6 |

(Data sourced from multiple chemical suppliers and databases)

Structure

3D Structure

Properties

CAS No. |

116452-17-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

dodec-2-yne-1,12-diol |

InChI |

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-7,9,11-12H2 |

InChI Key |

CWGVMVKQIQSROO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC#CCO)CCCCO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Dodec 2 Yne 1,12 Diol

Reactions at the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition and other transformations that break the pi bonds.

The alkyne group in Dodec-2-yne-1,12-diol can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of the partial reduction is highly dependent on the catalyst and reagents employed.

Complete Hydrogenation to Alkane : The triple bond can be completely saturated to form Dodecane-1,12-diol. This is typically achieved through catalytic hydrogenation using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orglibretexts.orgstudy.com The reaction involves the addition of two equivalents of molecular hydrogen (H₂) across the triple bond, proceeding through an alkene intermediate that is not typically isolated as it rapidly undergoes further reduction. libretexts.org

Partial Reduction to cis-Alkene : Selective reduction of the alkyne to a cis or (Z)-alkene can be accomplished using a "poisoned" catalyst. jove.com Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with lead acetate and quinoline, is commonly used for this transformation. libretexts.orglumenlearning.commasterorganicchemistry.com This catalyst is deactivated to prevent the over-reduction of the resulting alkene to an alkane. jove.commasterorganicchemistry.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of (Z)-Dodec-2-ene-1,12-diol. libretexts.org

Partial Reduction to trans-Alkene : To obtain the trans or (E)-alkene, a dissolving metal reduction is employed. masterorganicchemistry.com This reaction uses sodium (Na) or lithium (Li) metal in liquid ammonia (NH₃) at low temperatures (typically -33°C). jove.combyjus.com The mechanism involves the transfer of single electrons from the sodium metal to the alkyne, creating a radical anion intermediate. libretexts.org Protonation by the ammonia solvent leads to a vinyl radical, which then accepts a second electron and another proton. The stereochemistry is determined by the more stable trans configuration of the vinyl radical intermediate, yielding (E)-Dodec-2-ene-1,12-diol. masterorganicchemistry.com

| Reaction Type | Reagents/Catalyst | Product | Stereochemistry |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C (or Pt, Ni) | Dodecane-1,12-diol | Not Applicable |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-Dodec-2-ene-1,12-diol | cis (Syn-addition) |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-Dodec-2-ene-1,12-diol | trans (Anti-addition) |

The [2+2+2] cyclotrimerization is a powerful, atom-economical reaction for synthesizing highly substituted benzene rings from three alkyne molecules. nih.govacs.org This transformation is typically catalyzed by transition metals, with nickel (Ni) and rhodium (Rh) complexes being particularly effective. nih.govacs.orgrsc.orgresearchgate.net

In this reaction, the alkyne moiety of this compound can react with two other alkyne molecules to form a hexasubstituted benzene derivative. If this compound is trimerized with itself, it would produce a symmetrically substituted benzene ring bearing three -(CH₂OH) and three -(CH₂)₉OH side chains. More synthetically useful is the co-cyclotrimerization with two equivalents of a simpler, unfunctionalized alkyne. The regioselectivity of the reaction, which determines the substitution pattern on the resulting aromatic ring (e.g., 1,2,4- or 1,3,5-isomers), can be a significant challenge and often depends on the catalyst, ligands, and the electronic and steric properties of the reacting alkynes. nih.govsemanticscholar.org

The pi bonds of the alkyne are susceptible to electrophilic addition of water (hydration) and halogens (halogenation).

Hydration : The addition of water across the triple bond of this compound leads to the formation of a ketone. The reaction typically proceeds via an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form. chemistrysteps.comjove.comyoutube.com

Acid-Catalyzed Hydration : This reaction is carried out in the presence of a strong acid, such as sulfuric acid (H₂SO₄), and typically requires a mercury(II) salt (e.g., HgSO₄) as a catalyst to facilitate the reaction with less reactive alkynes. jove.comlibretexts.orgyoutube.com The addition of the hydroxyl group follows Markovnikov's rule. For an internal alkyne like this compound, the initial addition of the hydroxyl group can occur at either of the two alkyne carbons (C2 or C3). This results in a mixture of two ketone products: 1,12-dihydroxydodecan-2-one and 1,12-dihydroxydodecan-3-one. chemistrysteps.com

Hydroboration-Oxidation : This two-step procedure provides an alternative route to ketones. pearson.com The alkyne is first treated with a bulky borane (B79455) reagent, such as disiamylborane, to prevent double addition across both pi bonds. wikipedia.orglibretexts.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution yields an enol, which tautomerizes to the ketone. For an unsymmetrical internal alkyne, this method also produces a mixture of two regioisomeric ketones. libretexts.org

Halogenation : Alkynes react with halogens like chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com The reaction can be controlled to add either one or two equivalents of the halogen.

Addition of One Equivalent : The addition of one mole of Br₂ or Cl₂ to the alkyne typically results in the formation of a dihaloalkene. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.orgorganicchemistrytutor.com This results in the formation of the trans or (E)-dihaloalkene, specifically (E)-2,3-dibromo-dodec-2-ene-1,12-diol. masterorganicchemistry.com

Addition of Two Equivalents : In the presence of excess halogen (two or more equivalents), the initially formed dihaloalkene undergoes a second addition reaction to yield a tetrahaloalkane. masterorganicchemistry.comlibretexts.org This results in the formation of 2,2,3,3-tetrahalododecane-1,12-diol.

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of Ketones |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Enol | Mixture of Ketones |

| Halogenation (1 equiv.) | Br₂ (or Cl₂) | - | (E)-2,3-Dibromododec-2-ene-1,12-diol |

| Halogenation (2 equiv.) | 2 Br₂ (or 2 Cl₂) | Dihaloalkene | 2,2,3,3-Tetrabromododecane-1,12-diol |

Reactions at the Hydroxyl Groups

The two hydroxyl groups of this compound behave as typical primary and secondary alcohols, undergoing reactions such as esterification and etherification. They can also be temporarily "protected" to allow for selective reactions at the alkyne moiety.

Esterification : The hydroxyl groups can be converted into esters by reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine, to form the corresponding diester.

Etherification : The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a dialkoxide. This nucleophilic species is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding diether. Intramolecular etherification can also occur if the hydroxyl group attacks an electron-deficient carbon within the same molecule, potentially forming a cyclic ether, though this is less common for long-chain diols. wikipedia.org

To perform selective chemistry on the alkyne without interference from the acidic protons of the hydroxyl groups, it is often necessary to use protecting groups. wikipedia.org

Protection : The hydroxyl groups can be converted into a less reactive functional group that is stable to the desired reaction conditions at the alkyne. Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal. nih.gov For example, reacting this compound with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, will convert the hydroxyl groups to TBDMS ethers. The relative steric hindrance of the primary versus the secondary alcohol could potentially allow for selective monoprotection. acs.orgtandfonline.com Other strategies for protecting diols involve the formation of cyclic acetals if the hydroxyl groups are in a 1,2- or 1,3-relationship, which is not the case here. chem-station.comacs.org

Deprotection : After the desired transformation at the alkyne is complete, the protecting groups are removed to regenerate the hydroxyl functionalities. The choice of deprotection reagent depends on the protecting group used. gelest.com For silyl ethers, a common and effective method is the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). gelest.comresearchgate.net Acidic conditions can also be employed, but the stability of different silyl ethers to acid varies, allowing for potential selective deprotection. researchgate.netwikipedia.org

Oxidation of Hydroxyl Groups

The presence of two hydroxyl groups in this compound, one primary and one secondary, offers several possibilities for oxidation. The outcome of the oxidation would be highly dependent on the choice of oxidizing agent and the reaction conditions.

Selective oxidation of the primary hydroxyl group at the C-12 position to an aldehyde could theoretically be achieved using mild, selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation of this aldehyde to a carboxylic acid would yield 12-hydroxydodec-2-ynoic acid.

Conversely, oxidation of the secondary hydroxyl group at the C-1 position would yield a ketone, specifically dodec-2-yn-1-ol-12-one. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), would likely lead to the simultaneous oxidation of both hydroxyl groups, potentially yielding dodec-2-yne-1,12-dione or, with over-oxidation and cleavage of the carbon chain, a mixture of smaller carboxylic acids.

Enzymatic oxidation represents another potential avenue. Alcohol dehydrogenases, for instance, are known to catalyze the oxidation of diols. In a biocatalytic approach, one could envision the selective oxidation of one or both hydroxyl groups under mild, environmentally benign conditions. nih.govnih.gov

The selective oxidation of one hydroxyl group could pave the way for subsequent intramolecular reactions, a concept that leads into the realm of tandem and cascade processes.

Tandem Reactions and Cascade Processes Involving this compound

While no specific tandem or cascade reactions involving this compound have been documented, its structure suggests significant potential for such transformations. Tandem reactions, or cascade processes, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates.

A plausible cascade reaction for a molecule like this compound could be initiated by the oxidation of one of the hydroxyl groups. For example, if the primary alcohol at C-12 is oxidized to an aldehyde, the resulting molecule could undergo an intramolecular reaction involving the alkyne and the remaining hydroxyl group at C-1. This could potentially lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and catalysts employed.

Gold-catalyzed reactions are particularly noteworthy for their ability to activate alkynes toward nucleophilic attack. acs.orgnih.govnih.gov A cationic gold(I) catalyst could coordinate to the alkyne in this compound, making it susceptible to intramolecular attack by one of the hydroxyl groups. This type of cyclization could lead to the formation of various heterocyclic structures. For instance, an intramolecular hydroalkoxylation could result in the formation of a cyclic ether. If both hydroxyl groups were to participate in a cascade, complex polycyclic systems could potentially be assembled.

Another hypothetical cascade could involve the reaction of this compound with carbon dioxide in the presence of a suitable catalyst. Research on other alkyne-1,n-diols has shown that they can undergo a cascade transformation with CO2 to form keto-functionalized cyclic carbonates. iciq.orguliege.bemdpi.com This type of reaction for this compound would be a valuable method for carbon dioxide utilization and the synthesis of complex carbonates.

It is important to reiterate that these described reactions are based on the known chemistry of analogous compounds and serve as a projection of the potential reactivity of this compound. Experimental validation is necessary to confirm these possibilities.

Derivatives and Analogues of Dodec 2 Yne 1,12 Diol

Structural Modifications of the Carbon Chain

Alterations to the fundamental carbon skeleton of Dodec-2-yne-1,12-diol can lead to a variety of isomers and homologues with distinct chemical and physical properties.

Positional isomers are compounds that share the same molecular formula but differ in the location of their functional groups along the carbon chain. In the context of this compound (C₁₂H₂₂O₂), shifting the positions of the alkyne and hydroxyl groups results in a range of structural isomers.

For instance, Dodec-8-yne-1,11-diol is an isomer where the alkyne is located closer to the center of the chain and the hydroxyl groups are at positions 1 and 11. Another example is Dodeca-5,7-diyne-1,12-diol , which introduces a second alkyne group, creating a conjugated diyne system within the twelve-carbon diol framework. This particular diyne is noted for its role in the synthesis of organic compounds where its high reactivity and stability are crucial. A further variation can be seen in Dodeca-4,7-diyne-1,2-diol , where the hydroxyl groups are adjacent (a vicinal diol) and the two alkyne groups are positioned differently along the chain.

These structural variations significantly influence the molecule's geometry, reactivity, and potential applications. For example, the conjugated system in diynes offers unique electronic properties and reactivity patterns not present in the mono-alkyne parent compound. The proximity of hydroxyl groups in vicinal diols allows for the formation of specific complexes and participation in reactions such as periodate (B1199274) cleavage.

Table 1: Comparison of this compound and its Positional Isomers

| Compound Name | Molecular Formula | Position of Alkyne(s) | Position of Hydroxyls | Key Structural Feature |

| This compound | C₁₂H₂₂O₂ | C-2 | C-1, C-12 | Asymmetric alkyne, terminal diol |

| Dodec-8-yne-1,11-diol | C₁₂H₂₂O₂ | C-8 | C-1, C-11 | More symmetric alkyne placement |

| Dodeca-5,7-diyne-1,12-diol | C₁₂H₁₈O₂ | C-5, C-7 | C-1, C-12 | Conjugated diyne system |

| Dodeca-4,7-diyne-1,2-diol | C₁₂H₁₈O₂ | C-4, C-7 | C-1, C-2 | Vicinal diol, non-conjugated diyne |

Modifying the length of the carbon backbone of this compound opens pathways to a homologous series of α,ω-alkynediols.

Chain Extension: In polymer chemistry, diols are fundamental "chain extenders." mdpi.comebrary.netresearchgate.net Molecules like this compound can react with difunctional compounds (such as diisocyanates) to build longer polymer chains. mdpi.comebrary.netresearchgate.net For example, the hydroxyl end-groups can react to form polyurethane materials, where the long C₁₂ chain imparts flexibility to the resulting polymer. mdpi.comebrary.net Synthetic strategies to create longer α,ω-diols often start from renewable fatty acids, which can be chemically modified through processes like olefin metathesis followed by ester hydrogenation to yield diols of various lengths. rsc.org

Chain Shortening: While less common, chain shortening strategies can be employed to produce smaller bifunctional molecules. A theoretical approach for this compound would be the oxidative cleavage of the alkyne bond. Strong oxidizing agents like ozone or potassium permanganate (B83412) can break the triple bond, which, after appropriate workup, would yield two smaller molecules: a carboxylic acid and a dicarboxylic acid, effectively shortening the original twelve-carbon chain.

Functional Group Interconversions on this compound Backbone

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comorganic-chemistry.orgimperial.ac.ukresearchgate.netyoutube.com The hydroxyl and alkyne groups of this compound are prime targets for such modifications.

Reactions of the Hydroxyl Groups: The two primary alcohol groups can undergo a variety of transformations.

Oxidation: Selective oxidation can convert the terminal alcohols to aldehydes or, with stronger oxidizing agents, to dicarboxylic acids.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with chlorine or bromine atoms, respectively, creating α,ω-dihaloalkynes. These dihalides are versatile intermediates for further nucleophilic substitution reactions.

Esterification and Etherification: The hydroxyl groups can react with carboxylic acids (or their derivatives) to form diesters or with alkyl halides to form diethers. These reactions are fundamental for creating polyesters and polyethers.

Reactions of the Alkyne Group: The internal triple bond can also be transformed.

Reduction: Catalytic hydrogenation can reduce the alkyne. Using a Lindlar catalyst yields the corresponding (Z)-alkene (cis), while a dissolving metal reduction (e.g., Na in NH₃) produces the (E)-alkene (trans). Complete hydrogenation with a catalyst like palladium on carbon (Pd/C) would saturate the chain, yielding Dodecane-1,12-diol. medchemexpress.compharmaceuticalonline.com

Cycloaddition: The alkyne can participate in cycloaddition reactions, most notably the azide-alkyne cycloaddition, a key reaction in "click chemistry." wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.govnih.gov

Synthesis of Complex Molecular Architectures from this compound

The bifunctional nature of this compound makes it an excellent starting material for constructing larger, more complex molecules such as macrocycles and polymers.

Macrocycle Synthesis: Macrocycles are large ring structures that are of significant interest in medicinal and materials chemistry. researchgate.netmdpi.comcam.ac.uk this compound can serve as a linear precursor for macrocyclization. By converting the terminal hydroxyl groups into reactive functionalities, an intramolecular reaction can be induced to close the ring. For example, converting the diol to a dihalide and reacting it with a disodium (B8443419) salt of a dithiol could lead to a large, sulfur-containing macrocycle. Similarly, intramolecular esterification (macrolactonization) or etherification could be employed. researchgate.netmdpi.com

Polymer Synthesis: this compound is a valuable monomer for step-growth polymerization.

Polyesters and Polyurethanes: As a diol, it can be directly used in condensation reactions with dicarboxylic acids to form polyesters or with diisocyanates to form polyurethanes. The long, flexible twelve-carbon chain would be incorporated into the polymer backbone.

Click Polymerization: A powerful modern application involves click chemistry. nih.gov The hydroxyl groups can be converted to azides, creating a diazido-alkyne monomer. This monomer can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization with a dialkyne co-monomer to form a highly regular polytriazole polymer. organic-chemistry.orgnih.gov This method is known for its high efficiency and mild reaction conditions. organic-chemistry.orgnih.gov

Thiol-yne Polymerization: The alkyne group can react with dithiols in a step-growth polymerization process. This reaction can proceed via a radical-mediated or a nucleophilic mechanism to create cross-linked or linear polymers with specific stereochemistry, yielding materials with properties ranging from tough elastomers to semicrystalline plastics. nih.gov

Spectroscopic and Structural Elucidation Studies of Dodec 2 Yne 1,12 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Dodec-2-yne-1,12-diol, both ¹H and ¹³C NMR are essential for assigning the specific positions of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two hydroxyl (-OH) groups are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methylene (B1212753) protons adjacent to the hydroxyl group at C1 (-CH₂OH) would likely appear as a triplet. The protons of the methylene group at C4, which is adjacent to the alkyne group, are also anticipated to show a characteristic chemical shift. The long polymethylene chain (- (CH₂)₇ -) would produce a complex multiplet in the upfield region of the spectrum. The terminal methyl group protons at C12 are expected to appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, twelve distinct signals are expected. The carbons of the alkyne group (C2 and C3) would have characteristic chemical shifts in the range of 60-90 ppm. The carbon atom bonded to the hydroxyl group at C1 (C-OH) would appear at a downfield chemical shift, typically in the range of 50-70 ppm. The carbon atom at C12, also attached to a hydroxyl group, would have a similar downfield shift. The carbons of the long methylene chain will produce a series of signals in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~3.6 (t) | ~62 |

| C2 (-C≡) | - | ~80 |

| C3 (≡C-) | - | ~85 |

| C4 (-CH₂-) | ~2.2 (m) | ~18 |

| C5-C10 (-(CH₂)₆-) | ~1.3-1.6 (m) | ~25-30 |

| C11 (-CH(OH)-) | ~3.8 (m) | ~68 |

| C12 (-CH₃) | ~1.2 (t) | ~23 |

| -OH (at C1) | broad s | - |

| -OH (at C11) | broad s | - |

Note: These are predicted values based on the analysis of similar long-chain alkynediols and functional group effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and alkyne functionalities.

A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of a weak to medium intensity absorption band around 2100-2260 cm⁻¹ would confirm the C≡C stretching vibration of the internal alkyne. Additionally, C-H stretching vibrations of the aliphatic chain are expected to appear in the range of 2850-3000 cm⁻¹, and C-O stretching vibrations from the alcohol groups would be observed in the 1050-1260 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| C-O Stretch | 1050 - 1260 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 198.30 g/mol ), the mass spectrum would ideally show a molecular ion peak ([M]⁺) at m/z 198.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. Cleavage of the C-C bonds adjacent to the oxygen atoms and the alkyne group would lead to the formation of stable carbocations. The loss of water (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a peak at m/z 180. Fragmentation of the long alkyl chain would produce a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 198 | [C₁₂H₂₂O₂]⁺ (Molecular Ion) |

| 180 | [M - H₂O]⁺ |

| 167 | [M - CH₂OH]⁺ |

| Various | Fragments from cleavage of the alkyl chain |

Advanced Crystallographic Techniques (e.g., X-ray Diffraction) for Solid-State Structure Determination

Currently, there are no publicly available crystal structure data for this compound in crystallographic databases. However, if suitable single crystals could be grown, X-ray diffraction analysis would reveal the exact geometry of the dodecane (B42187) chain, the conformation around the alkyne moiety, and the hydrogen bonding network established by the two hydroxyl groups in the crystal lattice. Such data would be invaluable for understanding the intermolecular interactions that govern the solid-state packing of this molecule. Studies on similar long-chain diols have shown that hydrogen bonding plays a critical role in their crystal structures, often leading to the formation of extended chains or sheets.

Theoretical and Computational Chemistry Studies on Dodec 2 Yne 1,12 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. mdpi.com For Dodec-2-yne-1,12-diol, DFT calculations would be employed to determine key properties that govern its chemical behavior.

Electronic Structure Analysis: DFT calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. The terminal hydroxyl groups are expected to be electron-rich due to the lone pairs on the oxygen atoms, making them potential sites for hydrogen bonding and nucleophilic attack. The internal alkyne group, with its π-electron system, also represents a region of high electron density, susceptible to electrophilic addition reactions. nih.gov

A crucial aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of reactivity. For a molecule like this compound, the HOMO is likely to be localized around the alkyne and hydroxyl groups, while the LUMO would be distributed along the carbon backbone. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include electrostatic potential (ESP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the ESP would likely show negative potential around the oxygen atoms and the alkyne bond, and positive potential on the hydroxyl hydrogens. Other descriptors such as atomic charges, bond orders, and Fukui functions can provide a more quantitative measure of local reactivity. mdpi.com

The following table illustrates typical data that could be obtained from DFT calculations on a molecule like this compound, based on values for similar functionalized hydrocarbons.

| Parameter | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influenced by the two hydroxyl groups. |

| C≡C Bond Length | 1.21 Å | Provides insight into the strength and nature of the triple bond. |

| O-H Bond Length | 0.97 Å | Relates to the acidity and hydrogen-bonding capability of the hydroxyl groups. |

| Note: These values are illustrative and based on general chemical principles and data from related molecules. Specific calculations for this compound would be required for precise values. |

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible dodecane (B42187) chain of this compound allows it to adopt a multitude of conformations in solution or in the solid state. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and understand the dynamic behavior of such molecules. nih.gov

Conformational Landscape: MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, one can observe the accessible conformations and the transitions between them. For this compound, the simulations would reveal the preferred dihedral angles along the C-C backbone and the orientation of the terminal hydroxyl groups. Intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the alkyne's π-system, could be investigated as a factor influencing the conformational preference.

Analysis of Simulation Trajectories: Analysis of the MD trajectory can provide quantitative data on the molecule's structure and dynamics. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.

Radius of Gyration (Rg): To measure the compactness of the molecule over time. A smaller Rg might indicate folded or coiled conformations stabilized by intramolecular interactions.

Radial Distribution Functions (RDFs): To understand the solvation structure around the hydroxyl and alkyne groups, showing the probability of finding solvent molecules at a certain distance.

Dihedral Angle Distributions: To identify the most populated rotational states (e.g., gauche vs. anti) for the bonds in the alkyl chain.

The following table presents typical parameters that would be analyzed from an MD simulation of this compound.

| Parameter | Description | Expected Insights |

| Radius of Gyration (Rg) | A measure of the overall size and shape of the molecule. | Fluctuations in Rg would indicate conformational flexibility, with lower values suggesting more compact structures. |

| End-to-End Distance | The distance between the two terminal oxygen atoms. | This would reveal the extent of folding or extension of the molecule, and the potential for intramolecular hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Changes in SASA can correlate with conformational changes and interactions with the surrounding medium. |

| Note: The specific outcomes would depend on the simulation conditions such as solvent and temperature. |

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is extensively used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. researchgate.net For this compound, theoretical studies could predict the outcomes of various reactions involving its functional groups.

Reaction with Electrophiles: The alkyne group is a key site for electrophilic attack. DFT calculations can be used to model the reaction pathways of, for example, halogenation or hydrohalogenation across the triple bond. By locating the transition state structures and calculating the activation energy barriers, the feasibility and regioselectivity of such reactions can be predicted. For an unsymmetrical internal alkyne like in this compound, calculations could determine which of the two acetylenic carbons is more susceptible to attack.

Cyclization Reactions: The presence of two terminal hydroxyl groups opens up the possibility of intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst (e.g., a gold(I) complex), one of the hydroxyl groups could attack the activated alkyne. acs.org Computational modeling could elucidate the mechanism of such a cyclization, determining whether a 5- or 6-membered ring is more likely to form and calculating the energetic profile of the entire process. A study on the related 5,7-diyne-1,12-diol has shown that DFT calculations can effectively elucidate the reaction pathway for such transformations. mdpi.com

Example Reaction Pathway Analysis: Consider the acid-catalyzed hydration of the alkyne. Computational modeling would involve the following steps:

Reactant Complex: Modeling the initial interaction between the alkyne and a hydronium ion.

Transition State Search: Locating the transition state for the protonation of the alkyne to form a vinyl cation intermediate.

Intermediate Characterization: Optimizing the geometry of the vinyl cation intermediate.

Second Step: Modeling the nucleophilic attack of a water molecule on the vinyl cation and subsequent deprotonation to yield the final enol product, which would then tautomerize to a ketone.

Structure-Activity Relationship Modeling (if applicable to broader derivative studies)

While Structure-Activity Relationship (SAR) modeling is most commonly associated with drug discovery and materials science, the principles can be applied to understand how structural modifications to this compound would affect its properties and reactivity. nih.gov If a series of derivatives were synthesized, for instance, by varying the chain length or introducing substituents, computational SAR studies could provide valuable predictive insights.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity or property. For a series of this compound derivatives, one could, for example, model their ability to form self-assembled monolayers on a surface.

Descriptor Calculation: A wide range of molecular descriptors can be calculated using computational chemistry software. These can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Model Building: Once the descriptors are calculated for a set of molecules with known activity, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired properties. For example, a QSAR model could predict how changing the position of the alkyne or the length of the alkyl chain in this compound derivatives affects their solubility or a specific catalytic activity.

Applications of Dodec 2 Yne 1,12 Diol in Advanced Organic Synthesis and Materials Science

Role as a Monomer in Polymer Synthesis

The difunctional nature of Dodec-2-yne-1,12-diol, with hydroxyl groups at both ends of its carbon chain, makes it an ideal monomer for step-growth polymerization. These hydroxyl groups can react with complementary functional groups, such as carboxylic acids or isocyanates, to form long polymer chains. The internal alkyne group is typically preserved during this initial polymerization, introducing unsaturation into the polymer backbone. This embedded functionality can be used for subsequent cross-linking or modification, allowing for the creation of materials with tailored properties.

Formation of Polyesters and Copolyesters

This compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. google.com In this process, the hydroxyl groups of the diol react with the carboxyl groups of a diacid, forming ester linkages and releasing water as a byproduct. By selecting different dicarboxylic acids, a wide variety of polyesters and copolyesters can be synthesized, each with unique properties influenced by the length and rigidity of the diacid monomer. The long aliphatic chain of the this compound monomer generally imparts flexibility to the resulting polyester (B1180765). mdpi.com For instance, reacting it with a long-chain diacid like sebacic acid would result in a highly flexible polymer, whereas using a rigid aromatic diacid like terephthalic acid would produce a more rigid material. The alkyne unit within the polymer backbone offers a site for post-polymerization modification, such as click chemistry or hydrogenation.

| Co-monomer (Diacid) | Resulting Polymer Segment | Potential Properties |

|---|---|---|

| Adipic Acid | Poly(dodec-2-yn-1,12-diyl adipate) | Flexible, lower melting point |

| Terephthalic Acid | Poly(dodec-2-yn-1,12-diyl terephthalate) | More rigid, higher melting point, increased thermal stability |

| Furan-2,5-dicarboxylic acid (FDCA) | Bio-based polyester with furan (B31954) rings | Renewable, potentially enhanced barrier properties |

Precursor for Polyurethanes and Resins

Similarly, this compound serves as a polyol component in the synthesis of polyurethanes. researchgate.net The reaction of its terminal hydroxyl groups with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), yields polyurethane chains. The long C12 chain of the diol acts as the soft segment in the polyurethane, contributing to its flexibility and elastomeric properties. The resulting polyurethanes contain the alkyne functionality, which can be leveraged to create cross-linked thermosetting resins. For example, the alkyne groups can undergo reactions like thermal curing or be used as sites for UV-curable resin formulations, leading to materials with high durability and chemical resistance.

| Co-monomer (Diisocyanate) | Resulting Polymer | Potential Applications |

|---|---|---|

| Methylene diphenyl diisocyanate (MDI) | Alkyne-functionalized polyurethane | Elastomers, flexible foams, coatings |

| Hexamethylene diisocyanate (HDI) | Aliphatic polyurethane | Weather-resistant coatings, adhesives |

| Isophorone diisocyanate (IPDI) | Cycloaliphatic polyurethane | Light-stable and chemical-resistant resins |

Building Block for Specialty Chemicals

Beyond polymerization, the distinct functional groups of this compound make it a strategic starting material for the synthesis of high-value specialty chemicals. Its linear chain and defined points of reactivity allow for its incorporation into more complex molecular architectures.

Precursor in the Synthesis of Bioactive Compounds

The structural motifs present in this compound are found in various classes of bioactive natural products, including polyketides and fatty acid derivatives. vulcanchem.combotanyjournals.com Synthetic chemists can utilize this compound as a scaffold to construct analogs of these natural products. For example, the related compound Dodec-2-yn-1-ol (B188686) is used as a key intermediate in the synthesis of pericharaxins, which are marine metabolites. ifremer.frnih.gov The alkyne group can be selectively reduced to either a cis- or trans-alkene, or it can participate in coupling reactions (e.g., Sonogashira coupling) to extend the carbon chain. The terminal diols can be oxidized to aldehydes or carboxylic acids, or transformed into other functional groups, providing a versatile platform for creating compounds with potential therapeutic applications. ull.es

| Target Compound Class | Key Synthetic Transformation | Potential Biological Activity |

|---|---|---|

| Macrolide Analogs | Oxidation, aldol (B89426) additions, and cyclization | Antibacterial |

| Polyacetylene Analogs | Alkyne coupling reactions | Antifungal, Antitumor mdpi.com |

| Annonaceous Acetogenins Analogs | Epoxidation, cyclization | Antitumor, pesticidal mdpi.com |

Intermediate for Complex Natural Product Synthesis

The synthesis of complex natural products often relies on a retrosynthetic approach where the target molecule is broken down into simpler, readily available building blocks. This compound, with its 12-carbon chain and multiple functional groups, represents a significant fragment for the total synthesis of large natural products. nih.gov For instance, its structure is relevant to the synthesis of certain fatty acids and acetogenins. mdpi.com The internal alkyne can be isomerized to a terminal position via the "alkyne zipper" reaction, opening up a different set of synthetic possibilities, such as its use in acetylide addition reactions. orgsyn.org The defined stereochemistry that can be introduced at the hydroxyl-bearing carbons further enhances its utility as a chiral building block in asymmetric synthesis. orgsyn.org

Incorporation into Polymeric Networks (e.g., Porous Polymer Networks)

The rigidity and reactivity of the alkyne bond in this compound make it a suitable monomer for the construction of cross-linked, three-dimensional porous polymer networks (PPNs). acs.orgkinampark.com These materials are characterized by high surface areas and permanent porosity, making them useful for applications such as gas storage and separation. acs.org this compound can be incorporated into these networks in two primary ways. First, it can be pre-functionalized, for example, by converting the hydroxyl groups into aromatic or other reactive moieties that can then be polymerized through methods like Yamamoto or Sonogashira-Hagihara cross-coupling reactions. acs.org Second, it can be used to form a linear polymer that is subsequently cross-linked through the alkyne groups in the backbone. The long, flexible dodecanyl chain can act as a linker between rigid aromatic nodes, potentially creating flexible porous frameworks with unique adsorption properties.

| Network Synthesis Strategy | Role of this compound | Potential PPN Characteristics |

|---|---|---|

| Homocoupling of pre-functionalized monomer | Serves as the core of a tetrahedral monomer after functionalization | High surface area, rigid framework acs.org |

| Cross-linking of a linear polymer | Acts as a flexible linker within the polymer backbone | Flexible network, tunable pore size |

| Co-polymerization with rigid monomers | Introduces flexibility and functional handles (alkynes) | Hybrid properties, post-synthetic modification capability |

Emerging Applications in Analytical Chemistry and Biomarker Discovery (e.g., Volatile Organic Compound Detection)

While specific research on the application of this compound in analytical chemistry is limited, the broader class of long-chain unsaturated diols is gaining attention for its potential role in biomarker discovery. The unique structural features of these molecules, including the presence of hydroxyl groups and alkyne or alkene functionalities, make them candidates for detection as volatile organic compounds (VOCs) released by microorganisms. The field of analytical chemistry plays a crucial role in identifying these VOCs, which can serve as non-invasive biomarkers for detecting infections and other pathological conditions. wikipedia.orgtsijournals.comnih.gov

Dodecadiyne-diol as a Potential Biomarker for Klebsiella pneumoniae

Research into the VOC profiles of pathogenic bacteria has identified a closely related compound, a dodecadiyne-diol, as a potential biomarker for Klebsiella pneumoniae. A study aimed at detecting unique VOCs from Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae utilized headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to analyze the compounds released by these bacteria in culture. nih.govcellmolbiol.org

The analysis revealed that while some VOCs were common among the different bacterial species, each produced a unique set of compounds. For Klebsiella pneumoniae, a compound identified as "5,5-dodecadinyl-1 12-diol" was reported as a unique VOC. nih.govcellmolbiol.org It is scientifically plausible that this is a typographical error in the original publication for a more stable structure like 5,7-dodecadiyne-1,12-diol . The detection of such a specific, long-chain functionalized molecule highlights the potential for using VOC analysis as a rapid and accurate method for bacterial identification. nih.govcellmolbiol.org

The study underscores the importance of advanced analytical techniques in the quest for new diagnostic methods for infectious diseases. frontiersin.org The identification of unique VOCs for specific pathogens could lead to the development of breathalyzer-type devices or other non-invasive tools for early and rapid diagnosis, reducing reliance on time-consuming culture-based methods. cellmolbiol.orgfrontiersin.org

Research Findings on Klebsiella pneumoniae VOCs

The investigation that identified the dodecadiyne-diol compound as a biomarker provided a list of other unique VOCs for Klebsiella pneumoniae. These findings are crucial for developing a specific "breathprint" or VOC profile for this pathogen.

Table 1: Unique Volatile Organic Compounds Identified for Klebsiella pneumoniae

| Compound Name | Chemical Class |

| 1,3-Butadiene | Alkadiene |

| Butyraldehyde | Aldehyde |

| Longifolene | Sesquiterpene |

| Octyl acetate | Ester |

| Tridecanol | Alcohol |

| Dodecenal | Aldehyde |

| (E)-2-Hexyl ester, butanoic acid | Ester |

| Butanoic acid | Carboxylic Acid |

| 5,5-Dodecadiynyl-1,12-diol* | Diyne-diol |

*Source: nih.govcellmolbiol.org. Note: The name "5,5-dodecadinyl-1 12-diol" is reported as it appears in the source literature, though it is likely a typographical error for a more stable isomer such as 5,7-dodecadiyne-1,12-diol.

The detection of a diverse range of chemical classes, from simple hydrocarbons to more complex functionalized molecules like the dodecadiyne-diol, demonstrates the capability of modern analytical methods like GC-MS to create comprehensive metabolic profiles of microorganisms. mdpi.comnih.gov This analytical approach is fundamental to the field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological sample. researchgate.net

While the direct application of this compound in this area has not yet been documented, the discovery of a related isomer as a potential bacterial biomarker strongly suggests that long-chain alkynols are a promising class of molecules for future research in analytical chemistry and diagnostic medicine. Further studies are needed to confirm the identity of the reported dodecadiyne-diol and to explore the broader utility of similar compounds as biomarkers for various diseases. cellmolbiol.org

Future Research Directions and Perspectives for Dodec 2 Yne 1,12 Diol

Development of Sustainable Synthetic Routes

The imperative of green chemistry necessitates a shift away from traditional synthetic methods that rely on petrochemical feedstocks and hazardous reagents. ijcrt.org Future research will likely focus on developing eco-friendly and efficient synthetic pathways to Dodec-2-yne-1,12-diol.

Key areas of investigation include:

Bio-Based Feedstocks: Exploring routes that utilize renewable starting materials derived from biomass or plant oils is a primary goal. ijcrt.org For instance, fatty acids or their derivatives could be transformed through enzymatic or catalytic processes to create the twelve-carbon backbone, reducing the reliance on fossil fuels.

Catalytic Efficiency: Research into novel catalytic systems that operate under milder conditions, minimize waste, and can be recycled is crucial. This includes exploring enzymatic polymerization and other catalytic transformations that offer high selectivity and yield with a lower environmental impact. ijcrt.org

Process Intensification: The "borrowing hydrogen" or "hydrogen autotransfer" principle represents a powerful strategy for forming C-C bonds and alcohols in a more atom-economical way, combining dehydrogenation, an intermediate reaction, and hydrogenation into a one-pot process. csic.es Applying this concept could streamline the synthesis of this compound from simpler, saturated precursors.

Electrochemical Synthesis: Leveraging electrochemistry offers a sustainable alternative to traditional oxidizing and reducing agents, as electricity becomes the primary reagent. researchgate.net Investigating electrochemical routes for the functionalization and synthesis of alkynes could lead to greener production methods. researchgate.net

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Key Principles | Potential Advantages |

| Bio-based Synthesis | Utilization of renewable feedstocks (e.g., plant oils, biomass). | Reduced carbon footprint, sustainability. ijcrt.org |

| Green Catalysis | Use of recyclable catalysts, mild reaction conditions, enzymatic processes. | Lower energy consumption, reduced waste, high selectivity. ijcrt.org |

| Borrowing Hydrogen | One-pot synthesis combining dehydrogenation and hydrogenation steps. | High atom economy, reduced separation processes. csic.es |

| Electrosynthesis | Use of electricity as a "reagent" for redox reactions. | Avoidance of harsh chemical oxidants/reductants, increased safety. researchgate.net |

Exploration of Novel Catalytic Transformations

The internal alkyne functional group in this compound is a gateway to a vast array of chemical transformations. Future research will undoubtedly explore new catalytic reactions to create a diverse library of derivative compounds.

Promising research avenues include:

Metal-Catalyzed Additions: Numerous metal catalysts, particularly those based on copper, gold, and palladium, are known to activate internal alkynes for various addition reactions. rsc.orgbeilstein-journals.orgnih.gov Research could focus on the hydrohydrazidation, beilstein-journals.org hydroalkynylation, nih.gov and hydrosilylation of this compound to install new functional groups with high regio- and stereoselectivity.

Radical Transformations: The generation of radical intermediates using methods like visible-light photocatalysis or electrocatalysis can enable unique carbon-carbon and carbon-heteroatom bond formations across the alkyne. capes.gov.brrsc.org Applying these methods to this compound could yield novel and complex molecular architectures. capes.gov.brrsc.org

Isomerization Reactions: Catalytic isomerization of the alkynediol could lead to other valuable compounds, such as 1,4-diketones, which are versatile synthetic intermediates. acs.org

Cyclization Reactions: The dual hydroxyl groups, in conjunction with the alkyne, offer opportunities for intramolecular cyclization reactions, potentially catalyzed by transition metals, to form unique heterocyclic structures.

Design of Advanced Materials with Tunable Properties

The bifunctional nature of this compound, possessing both polymerizable hydroxyl groups and a reactive alkyne, makes it an excellent candidate as a monomer for advanced materials. numberanalytics.com

Future directions in this area involve:

Functional Polymers: this compound can be used in step-growth polymerization with diacids or diisocyanates to create polyesters and polyurethanes. The alkyne group within the polymer backbone would then be available for post-polymerization modification via "click" chemistry, such as the azide-alkyne cycloaddition. numberanalytics.comresearchgate.netsigmaaldrich.com This allows for the precise introduction of various functionalities, tailoring the material for specific applications. numberanalytics.com

Cyclic and Cross-linked Polymers: The alkyne unit can participate in polymerization reactions to form cyclic polymers, which exhibit unique properties like higher density and different viscoelastic behaviors compared to their linear counterparts. rsc.orgoborolabs.com Furthermore, the alkyne can be used as a point for cross-linking polymer chains, leading to the formation of robust networks for coatings or thermosets.

Stimuli-Responsive Materials: By attaching specific functional groups to the alkyne moiety post-polymerization, it may be possible to create "smart" materials that respond to external stimuli such as light, pH, or temperature.

Conductive and Optical Materials: Polymers containing conjugated systems derived from alkyne units are known to have interesting electronic and optical properties. mdpi.comnumberanalytics.com Research could explore the synthesis of polymers from this compound for potential use in sensors, organic electronics, or as fluorescent probes. mdpi.com

| Material Type | Synthetic Strategy | Potential Properties & Applications |

| Functional Polyesters/Polyurethanes | Step-growth polymerization followed by "click" chemistry. researchgate.netsigmaaldrich.com | Tunable solubility, biocompatibility, drug delivery. numberanalytics.com |

| Cyclic Polymers | Alkyne polymerization using specific catalysts (e.g., tungsten). oborolabs.com | High thermal stability, unique optical/electronic properties. oborolabs.com |

| Cross-linked Networks | Curing of alkyne-functionalized prepolymers. | Enhanced mechanical strength, chemical resistance (coatings, adhesives). numberanalytics.com |

| Conjugated Polymers | Catalytic polymerization of the alkyne functionality. | Fluorescence, conductivity (sensors, organic electronics). mdpi.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique structure of this compound positions it as a valuable tool for interdisciplinary research, bridging organic chemistry with materials science, nanotechnology, and biology.

Future perspectives include:

Surface Functionalization: Alkyne derivatives can be used for the stable and efficient functionalization of surfaces, such as gold nanoparticles. acs.org this compound could be used to create a self-assembled monolayer on a surface, with the hydroxyl groups available for further modification, leading to applications in biosensors or diagnostic assays. acs.org

Biomaterials: The ability to create well-defined, functional polymers from this monomer is highly relevant to the biomedical field. numberanalytics.com Research could focus on developing biodegradable polycarbonates or polyesters for tissue engineering scaffolds or controlled-release drug delivery systems. nih.gov

Molecular Probes: By functionalizing the alkyne with fluorophores or other reporter groups, this compound could serve as a precursor to molecular probes for imaging or sensing applications, for example, in the detection of specific ions or biomolecules. mdpi.com

Q & A

Q. How can computational chemistry enhance the study of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction transition states and intermediate stability. Validate with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.